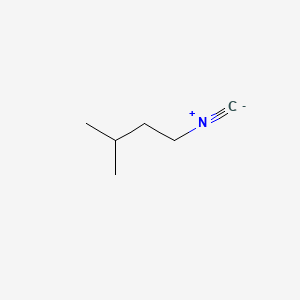![molecular formula C14H10Cl2OS B1597589 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone CAS No. 33046-50-3](/img/structure/B1597589.png)
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone
Vue d'ensemble
Description
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is an organic compound characterized by the presence of two 4-chlorophenyl groups attached to a central ethanone structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone typically involves the reaction of 4-chlorobenzaldehyde with 4-chlorothiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ethanone group to an alcohol.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Amines, thiols, dimethylformamide (DMF) as a solvent.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohol derivatives.
Substitution: Amino or thiol-substituted derivatives.
Applications De Recherche Scientifique
1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its observed biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular pathways and targets are still under investigation .
Comparaison Avec Des Composés Similaires
- 1-(4-Chlorophenyl)-1-cyclopropane-carbonitrile
- 4-Chlorophenyl thiocyanate
- 1-(4-Chlorophenyl)-4,4-dimethyl-3-pentanone
Comparison: 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]-1-ethanone is unique due to the presence of both chlorophenyl and sulfanyl groups attached to an ethanone structure. This combination imparts distinct chemical properties, such as increased reactivity towards nucleophiles and potential biological activity. In comparison, similar compounds may lack one or more of these functional groups, resulting in different chemical behaviors and applications .
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfanylethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2OS/c15-11-3-1-10(2-4-11)14(17)9-18-13-7-5-12(16)6-8-13/h1-8H,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HZGLGBYRTBNBHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CSC2=CC=C(C=C2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384991 | |
| Record name | 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33046-50-3 | |
| Record name | 1-(4-Chlorophenyl)-2-[(4-chlorophenyl)sulfanyl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384991 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


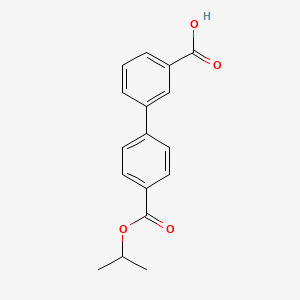
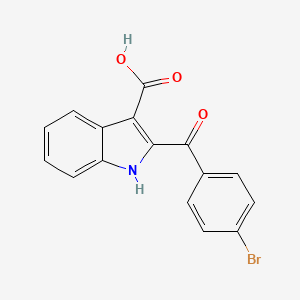
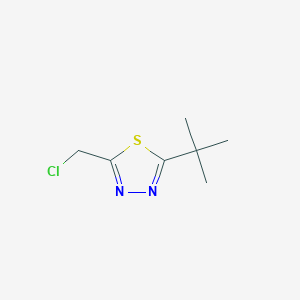
![4-Chloro-6-isopropylthieno[2,3-d]pyrimidine](/img/structure/B1597513.png)
![[1-(4-Chloro-phenyl)-3-pyrrolidin-1-yl-propyl]-methyl-amine](/img/structure/B1597515.png)
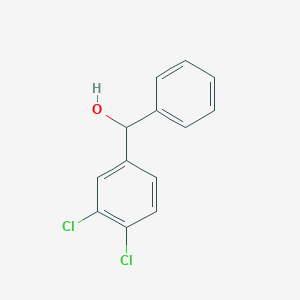
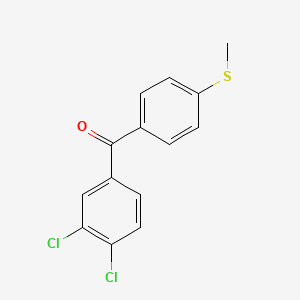
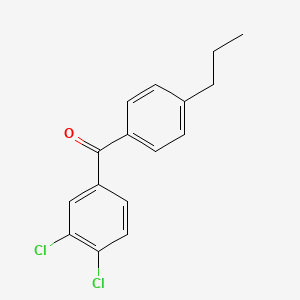
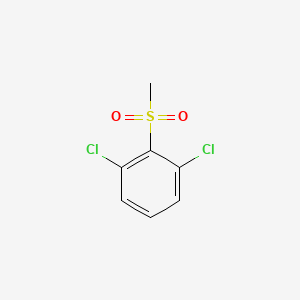

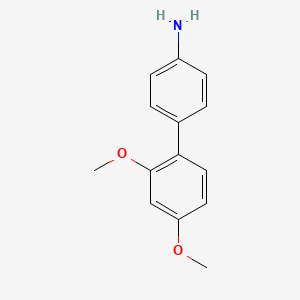
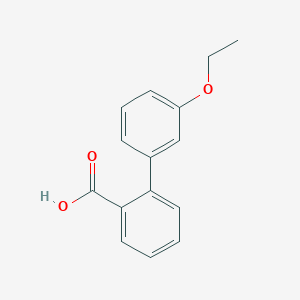
![2-(3'-Methoxy-[1,1'-biphenyl]-4-yl)acetic acid](/img/structure/B1597526.png)
